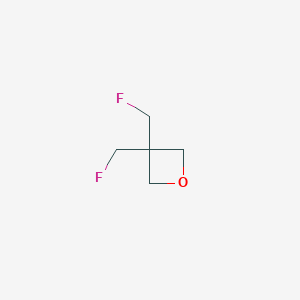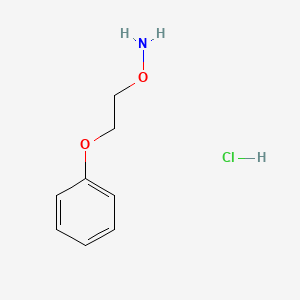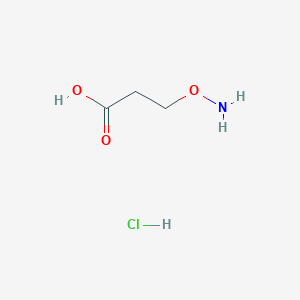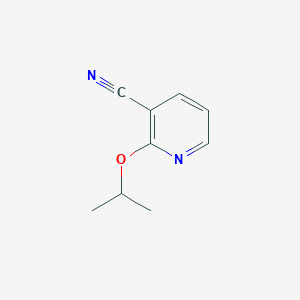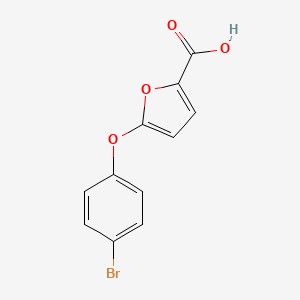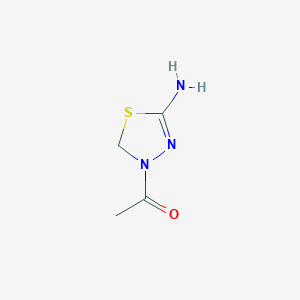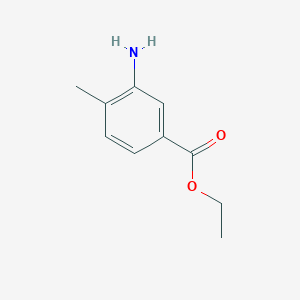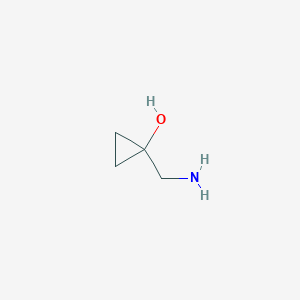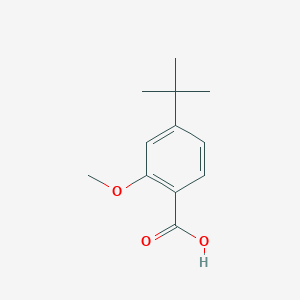
2-(Chloromethylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethylidene)propanedinitrile, also known as 2-(chloromethylene)malononitrile, is an organic compound with the molecular formula C4HClN2 and a molecular weight of 112.52 g/mol . This compound is characterized by the presence of a chloromethylidene group attached to a propanedinitrile backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Chloromethylidene)propanedinitrile can be synthesized through the reaction of malononitrile with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:
- Dissolving malononitrile in a suitable solvent such as ethanol.
- Adding formaldehyde to the solution.
- Introducing hydrochloric acid to catalyze the reaction.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolating the product by filtration and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: 2-(Chloromethylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition Reactions: Electrophiles such as aldehydes, ketones, and halogens are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
- Substituted malononitriles
- Addition products with electrophiles
- Oxidized or reduced derivatives of the original compound
科学研究应用
2-(Chloromethylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Chloromethylidene)propanedinitrile involves its reactivity with nucleophiles and electrophiles. The chloromethylidene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Malononitrile: A precursor in the synthesis of 2-(Chloromethylidene)propanedinitrile, with similar reactivity but lacking the chloromethylidene group.
2-(Bromomethylidene)propanedinitrile: A bromine analog with similar chemical properties but different reactivity due to the presence of bromine instead of chlorine.
2-(Iodomethylidene)propanedinitrile: An iodine analog with distinct reactivity patterns compared to the chlorine-containing compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of the chloromethylidene group provides distinct chemical properties that differentiate it from its analogs .
属性
IUPAC Name |
2-(chloromethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDYPYMGCFQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503717 |
Source


|
| Record name | (Chloromethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-09-0 |
Source


|
| Record name | (Chloromethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

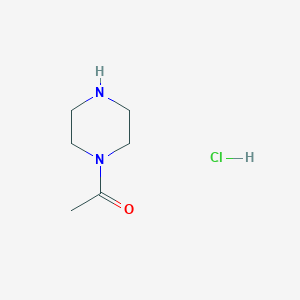
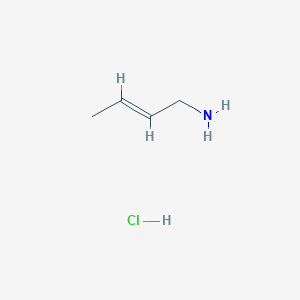
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)
